molecular formula C11H16O2S B14871934 Ethyl 5-(tert-butyl)thiophene-3-carboxylate

Ethyl 5-(tert-butyl)thiophene-3-carboxylate

Cat. No.: B14871934
M. Wt: 212.31 g/mol
InChI Key: UYNVVHGOEAPWQM-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)thiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyl)thiophene-3-carboxylate typically involves the esterification of 5-(tert-butyl)thiophene-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-(tert-butyl)thiophene-3-carboxylic acid, while substitution reactions can produce a variety of substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyl)thiophene-3-carboxylate depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl thiophene-3-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    Methyl 5-(tert-butyl)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    5-(tert-butyl)thiophene-3-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

This compound is unique due to the presence of both the ethyl ester and tert-butyl groups, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

ethyl 5-tert-butylthiophene-3-carboxylate

InChI

InChI=1S/C11H16O2S/c1-5-13-10(12)8-6-9(14-7-8)11(2,3)4/h6-7H,5H2,1-4H3

InChI Key

UYNVVHGOEAPWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C(C)(C)C

Origin of Product

United States

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